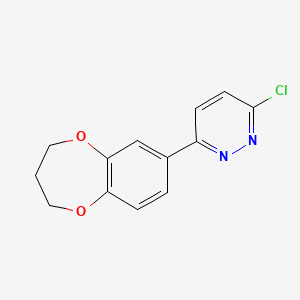

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine

Overview

Description

“3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine” is a chemical compound with the molecular formula C13H11ClN2O2 . It is used in scientific research for its diverse applications.

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazine ring attached to a 3,4-dihydro-2H-1,5-benzodioxepin ring . The molecular weight is 262.69 .Scientific Research Applications

Imidazo[1,2-b]Pyridazines Synthesis

Imidazo[1,2-b]pyridazines, closely related to 3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine, have been extensively studied for their synthesis and selective interaction with central and mitochondrial benzodiazepine receptors. The selectivity of these compounds, particularly for mitochondrial receptors, highlights their potential in targeted drug design and interaction studies. 3-acylaminomethyl derivatives of imidazo[1,2-b]pyridazines, with various substitutions, have shown strong and selective binding to peripheral-type benzodiazepine receptors, indicating their significance in medicinal chemistry and receptor studies (Barlin, Davies, & Harrison, 1997).

Structural and Energy Analysis

The synthesis and structural elucidation of pyridazine analogs, such as 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, demonstrate the complexity and pharmaceutical importance of these compounds. Through meticulous synthesis processes, XRD techniques, and density functional theory calculations, researchers have analyzed the crystalline structure, intermolecular interactions, and energy frameworks of these compounds, providing insights into their stability, reactivity, and potential pharmaceutical applications (Sallam et al., 2021).

Mechanism of Action

Target of Action

Pyridazinone derivatives, a category to which this compound belongs, have been associated with a broad spectrum of pharmacological activities .

Mode of Action

It’s known that pyridazinone derivatives can interact with various biological targets, leading to a range of physiological effects .

Biochemical Pathways

Pyridazinone derivatives have been found to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of pyridazinone derivatives can vary widely, influencing their bioavailability and therapeutic potential .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the pharmacokinetics and pharmacodynamics of pyridazinone derivatives .

properties

IUPAC Name |

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-13-5-3-10(15-16-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHNBRWOOSOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=NN=C(C=C3)Cl)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)

![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)